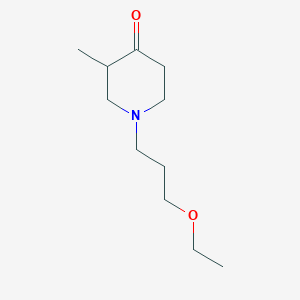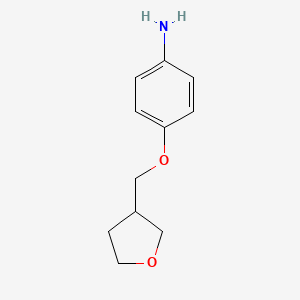
4-(Oxolan-3-ylmethoxy)aniline
Vue d'ensemble
Description
4-(Oxolan-3-ylmethoxy)aniline is an organic compound with the molecular formula C11H15NO2 . It is also known as 4-(tetrahydro-3-furanylmethoxy)aniline . This compound belongs to the class of anilines and is commonly used as an intermediate in the synthesis of various organic compounds.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . It is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
4-(Oxolan-3-ylmethoxy)aniline and its derivatives have been explored in the field of electrochemical synthesis. For example, a novel polymer based on a derivative of this compound showed promising results as a counter electrode in dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).
Synthesis of Organic Materials and Oligomers
Derivatives of this compound have been used in the synthesis of organic materials. For instance, the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s and their redox properties were investigated, leading to novel materials with potential applications in various fields (Ito et al., 2002).
Dendrimer Synthesis and Supramolecular Behavior
In another study, this compound derivatives were used in the synthesis of novel dendritic melamines, showing diverse core structures and the potential for self-assembly into nano-aggregates (Morar et al., 2018).
Anti-Corrosive Applications
The compound has also been investigated for its anti-corrosive properties. A study focused on a tetra-functionalized aromatic epoxy prepolymer based on a derivative of this compound demonstrated its effectiveness as a corrosion inhibitor for carbon steel (Dagdag et al., 2020).
Synthesis of Electrochromic Materials
This compound derivatives were used in the synthesis of electrochromic materials. These materials exhibited outstanding optical contrasts and high coloration efficiencies, making them suitable for applications in the near-infrared region (Li et al., 2017).
Mécanisme D'action
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . It’s recommended to handle this compound with appropriate personal protective equipment .
Propriétés
IUPAC Name |
4-(oxolan-3-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXLBHLLFVRKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


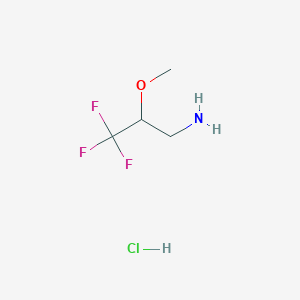
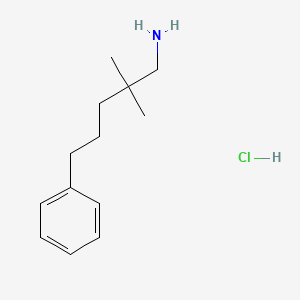
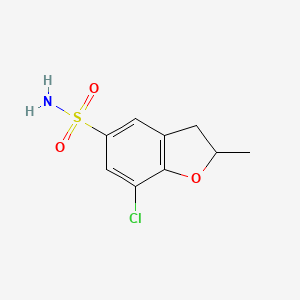
![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)
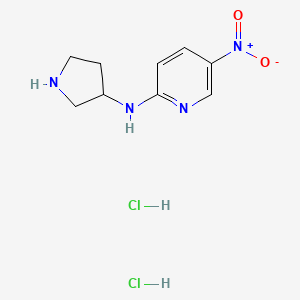

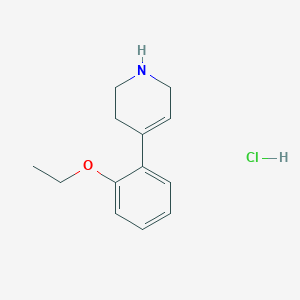

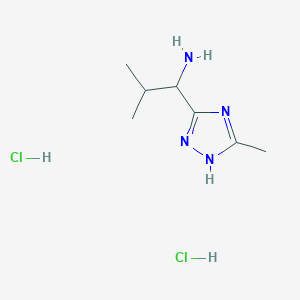
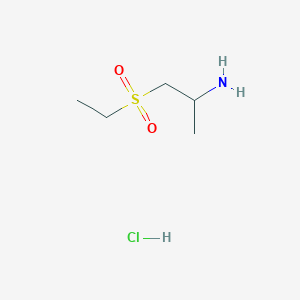

amine](/img/structure/B1423041.png)
![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)
